N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine
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Overview
Description
N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiophene ring with a dimethylamine group and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of thiophene derivatives with dimethylamine and oxidizing agents. One common method includes the use of thiophene-3-sulfonyl chloride, which reacts with dimethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as pressure and temperature control, can further improve the production process. Industrial methods often prioritize scalability and cost-effectiveness while maintaining high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield a sulfoxide, while reduction with lithium aluminum hydride can produce a thiol derivative.
Scientific Research Applications
N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamine group can engage in nucleophilic attacks. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-pentanamine
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
- N,N-dimethyl-1,3-propanediamine
Uniqueness
N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine stands out due to its unique combination of a thiophene ring, a dimethylamine group, and a sulfone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
40227-12-1 |
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Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C6H11NO2S/c1-7(2)6-3-4-10(8,9)5-6/h3-4,6H,5H2,1-2H3 |
InChI Key |
DTGLDQIBKFKDDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CS(=O)(=O)C=C1 |
Origin of Product |
United States |
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